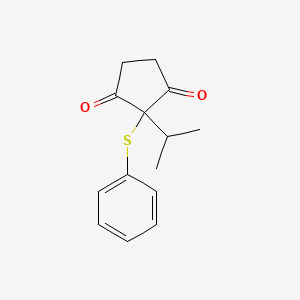![molecular formula C14H14BrN2O3P B14376629 Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate CAS No. 89901-66-6](/img/structure/B14376629.png)
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, dicyanoethenyl moiety, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate ester and dicyanoethenyl moiety.
Addition Reactions: The dicyanoethenyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Addition Reactions: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce adducts with nucleophiles.
Applications De Recherche Scientifique
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Mécanisme D'action
The mechanism of action of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate involves its interaction with various molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromophenyl group can participate in π-π interactions with aromatic residues in biological targets. The phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives, which may have biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (4-bromophenyl)phosphonate
- Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups. Additionally, the combination of the bromophenyl and phosphonate ester groups provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
89901-66-6 |
|---|---|
Formule moléculaire |
C14H14BrN2O3P |
Poids moléculaire |
369.15 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)-diethoxyphosphorylmethylidene]propanedinitrile |
InChI |
InChI=1S/C14H14BrN2O3P/c1-3-19-21(18,20-4-2)14(12(9-16)10-17)11-5-7-13(15)8-6-11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
CEBXVJDXTZUWKG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C(C#N)C#N)C1=CC=C(C=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


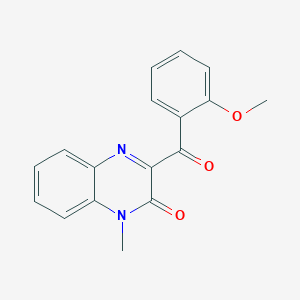
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
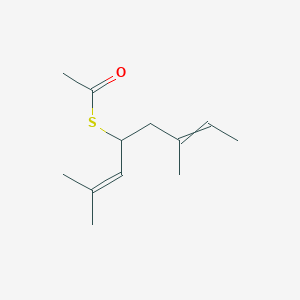
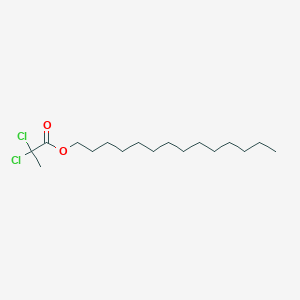
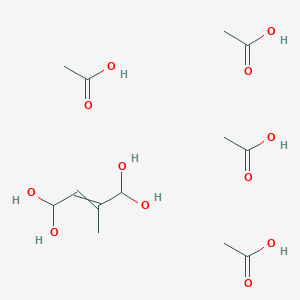
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
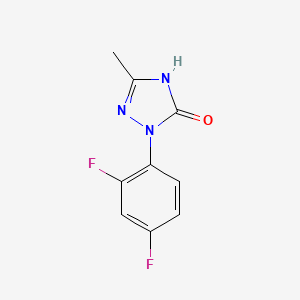
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

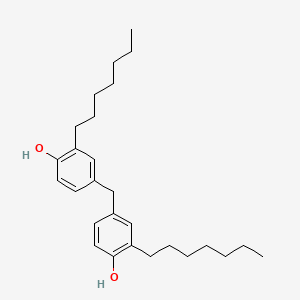
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
